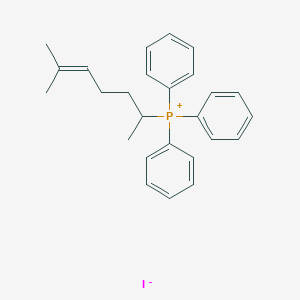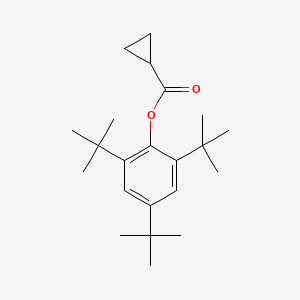![molecular formula C15H11NOS B14308833 3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one CAS No. 114882-62-1](/img/structure/B14308833.png)
3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one is a compound that features a thiazole ring fused with a biphenyl structure. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole derivative through a series of intermediate steps, including the formation of thiohydrazonate and subsequent cyclization .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve the use of Lawesson’s Reagent with 4-oxocarboxylic acid derivatives, N-acyl amino acid derivatives, and N-acyl-N’-ethoxycarbonylhydrazines . These reactions produce substituted thiophenes, thiazoles, and 1,3,4-thiadiazole-2(3H)-thiones .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and Lawesson’s Reagent . Reaction conditions typically involve the use of solvents like ethanol and triethylamine, with reactions carried out at room temperature or under reflux .
Major Products Formed
Major products formed from these reactions include various thiazole derivatives, such as pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .
Aplicaciones Científicas De Investigación
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other thiazole derivatives.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Used in the development of synthetic drugs, fungicides, and dyes.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as poly (ADP-ribose) polymerase-1 and bacterial DNA gyrase B . These interactions disrupt essential biological processes, leading to the compound’s antibacterial, antifungal, and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Ritonavir: An antiretroviral drug containing a thiazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one is unique due to its specific structural combination of a thiazole ring and a biphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
114882-62-1 |
|---|---|
Fórmula molecular |
C15H11NOS |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
4-phenyl-2-(1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C15H11NOS/c17-14-7-6-12(11-4-2-1-3-5-11)10-13(14)15-16-8-9-18-15/h1-10,17H |
Clave InChI |
OFMIIOLIVOMHPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




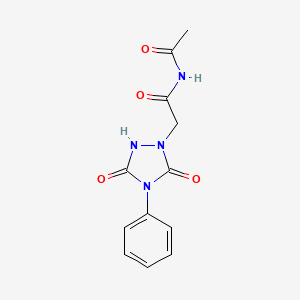
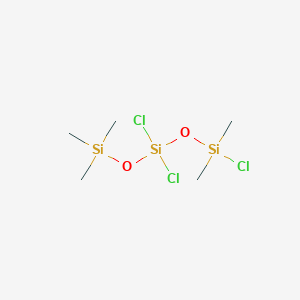
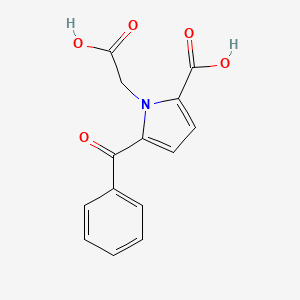


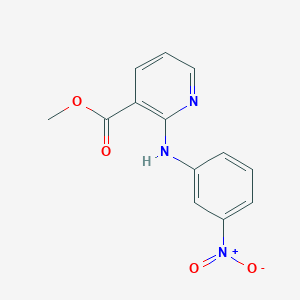
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

